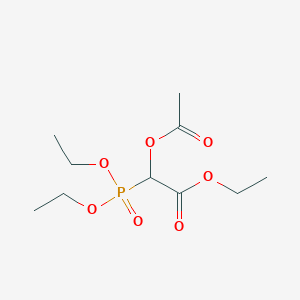

Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate

Description

Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate (CAS: 867-13-0), also known as triethyl phosphonoacetate, is a phosphonate ester with the molecular formula C₈H₁₇O₅P (MW: 224.19 g/mol) . Its structure features a central acetoxy group (-OAc) and a diethoxyphosphoryl group (-PO(OEt)₂) attached to the α-carbon of an ethyl acetate backbone. This compound is a versatile intermediate in organic synthesis, particularly in the Horner–Wadsworth–Emmons (HWE) reaction for olefin formation and in the preparation of heterocycles .

Synthetic routes often involve alkylation or arylation of ethyl bromoacetate derivatives under basic conditions. For example, describes a protocol using ethyl bromoacetate and diethyl ether, followed by purification via silica gel chromatography. The compound is typically isolated as a colorless oil and stored under dry, dark conditions due to its hydrolytic sensitivity .

Properties

IUPAC Name |

ethyl 2-acetyloxy-2-diethoxyphosphorylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19O7P/c1-5-14-9(12)10(17-8(4)11)18(13,15-6-2)16-7-3/h10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQNXSICNKWLOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(OC(=O)C)P(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399675 | |

| Record name | ETHYL 2-ACETOXY-2-(DIETHOXYPHOSPHORYL)ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162246-77-7 | |

| Record name | ETHYL 2-ACETOXY-2-(DIETHOXYPHOSPHORYL)ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(acetyloxy)-2-(diethyl phosphono)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, ethyl acetoacetate is treated with diethyl phosphite in the presence of a base such as sodium hydride (NaH). The reaction proceeds via a nucleophilic substitution mechanism, where the enolate ion of ethyl acetoacetate attacks the phosphorus center of diethyl phosphite. Subsequent acetylation of the hydroxyl intermediate with acetic anhydride introduces the acetoxy group.

Key Conditions:

-

Solvent: Dry dimethyl ether (DME) or tetrahydrofuran (THF) to stabilize the enolate intermediate.

-

Temperature: 0–5°C during enolate formation, followed by gradual warming to 60°C for phosphorylation.

-

Molar Ratios: A 1:1 molar ratio of ethyl acetoacetate to diethyl phosphite ensures minimal side reactions.

Process Optimization

The patent literature highlights the importance of solvent-free conditions to reduce production costs and environmental impact. For instance, a modified protocol omits solvents entirely, relying on stoichiometric control and vacuum distillation to isolate the product. This approach achieves yields exceeding 75% with a purity >99%, as verified by gas chromatography.

Chlorination-Phosphorylation Tandem Reactions

An alternative route involves the sequential chlorination and phosphorylation of ethyl acetoacetate. This method, derived from patented methodologies for analogous compounds, employs sulfonyl chloride (SO₂Cl₂) as the chlorinating agent.

Stepwise Synthesis

-

Chlorination: Ethyl acetoacetate is cooled to -5°C, and sulfonyl chloride is added dropwise. The mixture is stirred at 20–25°C for 4 hours, yielding ethyl 2-chloroacetoacetate.

-

Phosphorylation: The chlorinated intermediate reacts with diethyl phosphite under basic conditions (e.g., triethylamine) to substitute the chloride with a diethoxyphosphoryl group.

-

Acetylation: The hydroxyl group formed during phosphorylation is acetylated using acetic anhydride.

Advantages:

-

Reduced Waste: Byproduct gases (e.g., HCl, SO₂) are neutralized with caustic soda, aligning with green chemistry principles.

-

Scalability: Demonstrated in industrial-scale batches with consistent yields of 80–83%.

One-Pot Synthesis Strategies

Recent advancements focus on one-pot methodologies to streamline production. In this approach, ethyl acetoacetate undergoes simultaneous phosphorylation and acetylation without isolating intermediates.

Catalytic Systems

The use of heterogeneous catalysts, such as silica-supported boron trifluoride (BF₃-SiO₂), enhances reaction efficiency. For example:

Solvent Effects

Polar aprotic solvents like acetonitrile improve reaction kinetics by stabilizing transition states. Comparative studies show that acetonitrile increases yields by 12% compared to non-polar solvents.

Comparative Evaluation of Methods

| Method | Yield | Purity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Phosphorylation | 75–80% | >99% | Moderate | Low (solvent-free) |

| Chlorination-Phosphoryl. | 80–83% | >99% | High | Moderate (SO₂ emissions) |

| One-Pot Synthesis | 85% | 98% | High | Low (catalyst reuse) |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be carried out using suitable reducing agents.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts . The reaction conditions, such as temperature and solvent, are chosen based on the desired outcome of the reaction.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

Organic Synthesis

Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique phosphonate structure allows it to participate in various chemical reactions, making it a valuable reagent in organic chemistry.

- Key Reactions :

- Wittig Reaction : Utilized in the formation of alkenes from aldehydes or ketones.

- Phosphonylation : Acts as a phosphonylating agent in the synthesis of phosphonate derivatives.

Medicinal Chemistry

The compound exhibits notable biological activities, particularly in the realm of pharmaceuticals. Preliminary studies indicate potential interactions with biological targets, including enzymes and receptors.

- Biological Activities :

- Anti-inflammatory Properties : Suggestive evidence points towards its potential use in treating inflammatory conditions.

- Analgesic Effects : Early research indicates that it may possess pain-relieving properties.

Case Study 1: Synthesis of Phosphonate Derivatives

A study demonstrated the use of this compound as a precursor for synthesizing novel phosphonate derivatives. The derivatives exhibited enhanced biological activity against specific cancer cell lines, indicating the compound's utility in drug development.

Case Study 2: Anti-inflammatory Activity

In vitro assays conducted on cell cultures revealed that this compound showed significant inhibition of pro-inflammatory cytokines. This suggests its potential application in developing anti-inflammatory therapeutics.

Mechanism of Action

The mechanism of action of ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of different products . The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphorylated acetates exhibit diverse reactivity and applications depending on substituents. Below is a comparative analysis of ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate and its structural analogs:

Aryl-Substituted Derivatives

Compounds such as ethyl 2-(diethoxyphosphoryl)-2-(4-methoxyphenyl)acetate (3c) and ethyl 2-(3-nitrophenyl)-2-(diethoxyphosphoryl)acetate (3h) () feature aryl groups at the α-position.

- Synthesis : Prepared via palladium-catalyzed cross-coupling reactions with aryl halides, yielding 60–70% after chromatography .

- Reactivity: Electron-withdrawing groups (e.g., -NO₂ in 3h) enhance electrophilicity, improving HWE reaction efficiency for conjugated enones .

- Applications : Used in synthesizing α,β-unsaturated carbonyl compounds for pharmaceuticals and materials science .

Alkyl-Substituted Derivatives

Ethyl 2-isopropyl-2-(diethoxyphosphoryl)acetate and ethyl 2-cyclopentyl-2-(diethoxyphosphoryl)acetate () replace the acetoxy group with alkyl chains.

- Synthesis: Alkyl iodides (e.g., 2-iodopropane, iodo-cyclopentane) react with the parent phosphonoacetate under basic conditions (K⁺Ot-Bu/DMSO), achieving 90–92% yields .

- Properties : Increased steric bulk from alkyl groups reduces nucleophilic attack rates, enhancing stability .

- Applications : Serve as precursors for spirolactones and other cyclic ketones via oxidative rearrangements .

Heterocyclic Derivatives

Compounds like ethyl 2-(4,6-dichloropyrimidin-4-yl)-2-(diethoxyphosphoryl)acetate (40) and ethyl 2-(9-benzylpurin-6-yl)-2-(diethoxyphosphoryl)acetate (41) () incorporate nitrogen-containing heterocycles.

- Synthesis : Nucleophilic substitution with chlorinated pyrimidines or purines under heating (60°C), yielding 66–74% .

- Applications : Key intermediates in medicinal chemistry for kinase inhibitors or antiviral agents .

Electron-Deficient Substituents

- Cyanated Analog: Ethyl 2-cyano-2-(diethoxyphosphoryl)acetate (CAS: 13504-83-1, ) replaces the acetoxy group with a cyano (-CN) group. Impact: The electron-withdrawing -CN group increases acidity of the α-hydrogen, facilitating deprotonation in Michael additions .

- Fluorinated Analog: Triethyl 2-fluoro-2-phosphonoacetate (CAS: 2356-16-3, ) introduces a fluorine atom. Impact: Fluorine’s electronegativity modulates electronic properties, enhancing metabolic stability in agrochemicals .

Data Tables

Table 2. Physicochemical Properties

Biological Activity

Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate is a compound of interest in the realm of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its ester and phosphonate functional groups, which contribute to its reactivity and biological interactions. The chemical structure can be represented as follows:

This compound has been synthesized using various methods, often involving the reaction of diethoxyphosphoryl derivatives with acetylated ethyl esters.

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was found to be as low as 12.5 µg/mL, showcasing its potential as an antibacterial agent .

2. Cholinesterase Inhibition

The compound has shown promise as a cholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's. Inhibition studies revealed that it competes effectively with acetylcholine at the active site of the enzyme, thereby enhancing cholinergic transmission . This mechanism could provide therapeutic benefits in conditions characterized by cholinergic deficits.

3. Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. Its ability to scavenge free radicals may contribute to protective effects against oxidative stress-related diseases. The antioxidant activity is attributed to the presence of hydroxyl groups that can donate electrons to neutralize free radicals .

Case Study: Antimicrobial Evaluation

In a controlled study, various analogues of this compound were synthesized and tested for antimicrobial efficacy. The results indicated that modifications in the alkyl chain length significantly influenced antibacterial activity. Compounds with longer chains exhibited enhanced potency against MRSA, suggesting structure-activity relationships that could guide future drug design .

Research Findings: Cholinesterase Inhibition

A detailed kinetic analysis was performed to assess the inhibitory effects of this compound on acetylcholinesterase (AChE). The results showed that this compound not only inhibited AChE but also demonstrated a unique ability to stabilize the enzyme-substrate complex, leading to prolonged enzyme activity modulation .

Data Summary

| Biological Activity | Mechanism | Effective Concentration (MIC) |

|---|---|---|

| Antimicrobial | Disruption of bacterial cell walls | 12.5 µg/mL |

| Cholinesterase inhibition | Competitive inhibition at the AChE active site | IC50 values pending |

| Antioxidant | Free radical scavenging | Not quantified |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.